molecular formula C9H19N B1369704 (Cyclopropylmethyl)(pentan-3-yl)amine

(Cyclopropylmethyl)(pentan-3-yl)amine

Cat. No.: B1369704
M. Wt: 141.25 g/mol
InChI Key: GLGDOWUWSLCTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclopropylmethyl)(pentan-3-yl)amine is a secondary amine featuring a cyclopropylmethyl group and a pentan-3-yl substituent attached to the nitrogen atom. Its molecular formula is C₉H₁₉N (cyclopropylmethyl: C₃H₅; pentan-3-yl: C₅H₁₁; amine: NH), with a molecular weight of 141.26 g/mol.

The pentan-3-yl moiety introduces moderate lipophilicity, influencing solubility and bioavailability. Such structural features are critical in medicinal chemistry, particularly for central nervous system (CNS)-targeting agents .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)pentan-3-amine

InChI

InChI=1S/C9H19N/c1-3-9(4-2)10-7-8-5-6-8/h8-10H,3-7H2,1-2H3

InChI Key

GLGDOWUWSLCTNP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Application/Notes
(Cyclopropylmethyl)(pentan-3-yl)amine C₉H₁₉N 141.26 Cyclopropylmethyl, pentan-3-yl N/A Hypothetical CNS ligand
cyclohexyl(phenyl)methylamine C₁₈H₂₉N 259.43 Cyclohexylphenylmethyl, pentan-3-yl N/A Supplier-listed; no explicit use
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine C₉H₁₄F₃N₃ 221.23 Cyclopropyl, trifluoromethylpyrazole 95% Agrochemical/Pharmaceutical intermediate
Samidorphan L-malate C₂₁H₂₆N₂O₄·C₄H₆O₅ 504.54 Morphinan core, cyclopropylmethyl N/A Opioid antagonist; used in schizophrenia therapy

Key Observations :

  • Steric Effects : The cyclopropylmethyl group in the target compound reduces conformational flexibility compared to bulkier substituents like cyclohexylphenylmethyl (259.43 g/mol, ). This may enhance binding selectivity in receptor interactions.
  • Electronic Effects : Trifluoromethyl groups (as in ) increase electronegativity and metabolic resistance, whereas the cyclopropylmethyl group balances lipophilicity and stability .

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